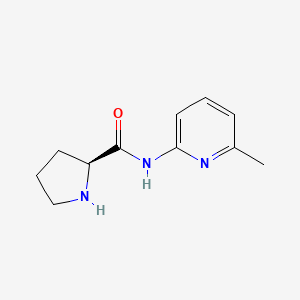
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide, commonly referred to as 2S-MPC, is a novel compound with a wide range of potential applications in scientific research. It is a chiral molecule, meaning that it has two different configurations, and has been used as a building block in the synthesis of various compounds with therapeutic properties. In particular, it has been used in the synthesis of compounds with antifungal, antiviral, and anti-inflammatory activity. We will also discuss the advantages and limitations for lab experiments, as well as the potential future directions of research involving 2S-MPC.
科学研究应用
2S-MPC has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various compounds with therapeutic properties, such as antifungal, antiviral, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential applications in the treatment of cancer, as well as compounds with potential applications in the treatment of neurological disorders. In addition, 2S-MPC has been used in the synthesis of compounds with potential applications in the treatment of metabolic disorders.
作用机制
The exact mechanism of action of 2S-MPC is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins and lipids. This inhibition of enzyme activity can lead to a decrease in the synthesis of certain proteins and lipids, which can have a range of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2S-MPC are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-fungal, and antiviral activity. In addition, it has been suggested that 2S-MPC may have potential applications in the treatment of cancer, as well as in the treatment of neurological and metabolic disorders.
实验室实验的优点和局限性
The main advantage of using 2S-MPC in lab experiments is that it is a relatively simple compound to synthesize. Furthermore, it is a chiral molecule, which means that it can be used to synthesize compounds with different configurations. However, one limitation of using 2S-MPC in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of a given compound.
未来方向
There are a number of potential future directions for research involving 2S-MPC. These include further research into its mechanism of action, as well as studies into its potential applications in the treatment of cancer, neurological disorders, and metabolic disorders. In addition, further research into the synthesis of compounds using 2S-MPC as a building block could lead to the development of new therapeutic agents. Finally, further research into the biochemical and physiological effects of 2S-MPC could lead to a better understanding of its potential applications in the treatment of various diseases and disorders.
合成方法
2S-MPC is synthesized via a method known as a condensation reaction. This involves the reaction of a carboxylic acid and an amine, in this case pyrrolidine-2-carboxylic acid and 6-methylpyridine, respectively. The reaction occurs in the presence of a catalyst such as p-toluene sulfonic acid, and the product is a chiral amide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C.
属性
IUPAC Name |
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-4-2-6-10(13-8)14-11(15)9-5-3-7-12-9/h2,4,6,9,12H,3,5,7H2,1H3,(H,13,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVMVSMHKJUDZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)


![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)
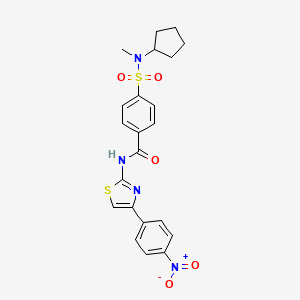
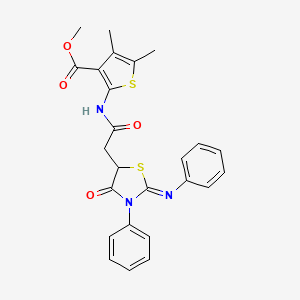
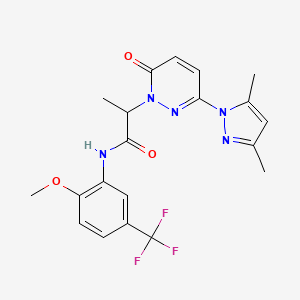

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)
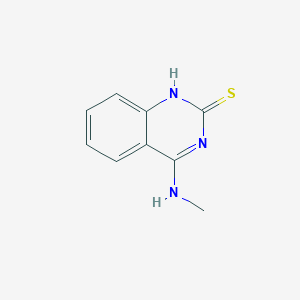
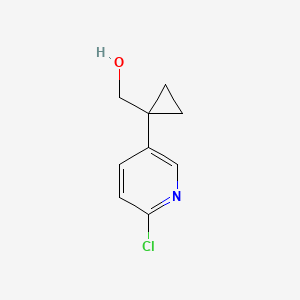
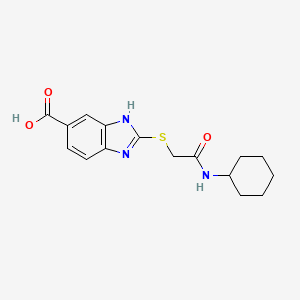
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)